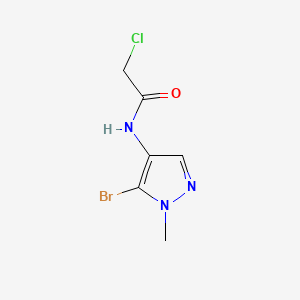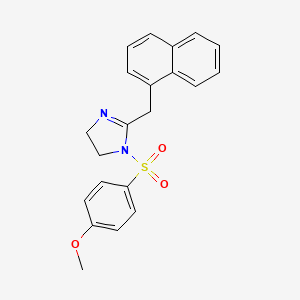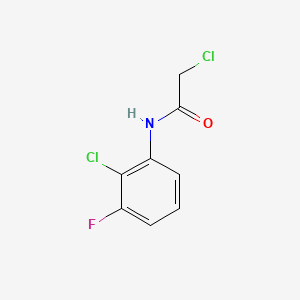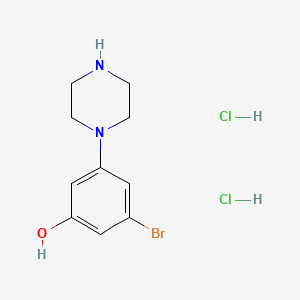
n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide in lab experiments is its potential as a versatile compound that can be used in various fields. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development. Its potential use as a herbicide also makes it a valuable compound in the field of agriculture.
One of the limitations of using N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the study of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide. One future direction is the optimization of its use as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Another future direction is the development of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide as a commercial herbicide. Additional studies are needed to determine its efficacy and safety in controlling weed growth.
Conclusion:
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide is a promising compound that has potential applications in various fields. Its anti-inflammatory and anticancer properties make it a valuable candidate for drug development, while its potential use as a herbicide makes it a valuable compound in the field of agriculture. Further studies are needed to fully understand its mechanism of action and to optimize its use in drug development and weed control.
Méthodes De Synthèse
The synthesis of N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide involves the reaction of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride followed by the addition of 2-amino-2-methyl-1-propanol and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-inflammatory agent and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
In the field of agriculture, N-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of certain weeds and has the potential to be developed into a commercial herbicide.
Propriétés
IUPAC Name |
N-(5-bromo-1-methylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3O/c1-11-6(7)4(3-9-11)10-5(12)2-8/h3H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREJTRHDMBJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)



![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)


![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)